REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=O.P([Cl:30])(OC1C=CC=CC=1)(OC1C=CC=CC=1)=O.C(N(CC)CC)C.C(#N)C>C(OCC)(=O)C>[C:6]1([N:5]=[C:3]([Cl:30])[C:2]([F:13])([F:12])[F:1])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
37 mmol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)NC1=CC=CC=C1)(F)F
|
Name
|
|
Quantity
|
19.84 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OC1=CC=CC=C1)(OC1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
7.44 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
82 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the precipitate was then filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was subjected to solvent removal by evaporation
|
Type
|
CUSTOM
|
Details
|
the crude product thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel, ethyl acetate:hexane=3:7)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N=C(C(F)(F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.24 g | |
YIELD: PERCENTYIELD | 81.2% | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |